2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone
Description
Chemical Structure and Key Features 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone is an ethanone derivative characterized by:
- A 2-amino-ethanone backbone (NH₂-C(=O)-CH₂-).
- A substituted piperidine ring at the ethanone’s terminal carbon, with (S)-3-methoxy stereochemistry.
- Piperidine functionalization: Introducing the methoxy group via nucleophilic substitution or oxidation-reduction sequences.
- Coupling reactions: Combining amino-ethanone precursors with substituted piperidines, as seen in β-heteroaryl-α,β-didehydro-α-amino acid derivative syntheses .
Potential applications include medicinal chemistry (e.g., peptidomimetics or enzyme inhibitors) due to the piperidine moiety’s prevalence in bioactive molecules.
Properties
IUPAC Name |
2-amino-1-[(3S)-3-methoxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-7-3-2-4-10(6-7)8(11)5-9/h7H,2-6,9H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNWTRLTWKJAJP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Reductive Amination for Stereochemical Control
A prominent approach involves asymmetric reductive amination , which directly constructs the β-amino ketone framework while establishing the (S)-configuration at the piperidine ring. In a study on analogous carbazole derivatives, chiral (phenyl)ethylamines were employed as directing agents during reductive amination, achieving up to 96% diastereoselectivity . For 2-amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone, this method would require:
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Substrate Preparation : 1-((S)-3-Methoxy-piperidin-1-yl)-ethanone as the ketone precursor.
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Amine Source : Ammonia or a protected amine derivative.
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Catalytic System : Ru(II) complexes with (R)-BINAP or N-sulfonamide ligands, which have demonstrated efficacy in enantioselective hydrogenations .
Optimization Insights :
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Temperature control (20–25°C) and hydrogen pressure (10–20 bar) are critical for minimizing racemization.
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A substrate-to-catalyst ratio of 20,000:1 has been achieved in similar systems, yielding >95% enantiomeric excess (ee) .
Chiral Resolution via Diastereomeric Salt Formation
For racemic mixtures, diastereomeric salt crystallization offers a robust resolution method. In the synthesis of aprepitant intermediates, (+)-di-p-toluoyltartaric acid (DPTTA) resolved N-benzylglycinamide with >98% ee . Applied to 2-amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone:
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Racemic Synthesis : Prepare the racemic amine via non-stereoselective reductive amination.
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Resolution : Treat with DPTTA in toluene/ethanol mixtures to isolate the (S)-enantiomer as a crystalline salt.
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Liberation : Neutralize with aqueous NaOH to recover the free amine.
Key Parameters :
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Solvent polarity significantly impacts crystallization efficiency.
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Pilot-scale tests for analogous compounds achieved 70% chemical yield post-crystallization .
Microwave-Assisted Cyclization and Functionalization
Design of Experiments (DOE) -driven optimization, as demonstrated in dibenzo[c,f]-2,7-naphthyridine synthesis, can enhance yields in challenging cyclization steps . For introducing the 3-methoxy-piperidine moiety:
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Piperidine Formation : React 3-methoxy-pyridine precursors with ethylene glycol under microwave irradiation (150–200°C).
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Ketone Installation : Acetylate the piperidine nitrogen using acetic anhydride or acetyl chloride.
Advantages :
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Microwave heating reduces reaction times from hours to minutes.
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DOE identified optimal stoichiometry (1.5:1 amine:ketone) and catalyst loading (5 mol% CuI) .
Catalytic Enantioselective Hydrogenation
While direct hydrogenation of imines to amines is well-established, Ru/phosphine-oxazoline complexes have shown promise for ketone reductions in chiral environments . Adapting this to 2-amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone:
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Substrate Design : Synthesize the α,β-unsaturated ketone precursor.
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Hydrogenation : Use Ru/(S)-PhOX catalysts under 20 bar H₂ to set the stereocenter.
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Amination : Introduce the amino group via nucleophilic substitution or Staudinger reaction.
Performance Metrics :
One-Pot Multistep Synthesis
Inspired by the one-pot synthesis of trifluoromethyl alcohol intermediates , a streamlined approach could involve:
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Methoxy-Piperidine Synthesis : Alkylation of 3-hydroxy-piperidine with methyl iodide.
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In Situ Reductive Amination : Combine with glyoxal and ammonia under H₂/Pd-C.
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Workup : Crystallize directly from the reaction mixture using ethyl acetate/hexane.
Benefits :
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Eliminates intermediate isolations, improving throughput.
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Pilot-scale tests for clopidogrel achieved 70% overall yield in similar one-pot systems .
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric Reductive Amination | 65–75 | 95–96 | Direct stereocontrol; fewer steps | High catalyst loading |
| Chiral Resolution | 60–70 | 98–99 | Scalable; high purity | Requires racemic synthesis |
| Microwave Cyclization | 75–80 | N/A | Rapid optimization | Specialized equipment needed |
| Catalytic Hydrogenation | 70–80 | 97–98.6 | High TON; mild conditions | Complex substrate preparation |
| One-Pot Synthesis | 70–75 | N/A | Cost-effective; minimal purification | Limited to simple substrates |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 172.22 g/mol
- CAS Number : 1353994-27-0
The structure of 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone features a piperidine ring substituted with a methoxy group and an amino group attached to an ethanone moiety. This unique configuration is pivotal for its biological activity.
Medicinal Chemistry
2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests that it may interact with various biological targets.
Potential Therapeutic Areas:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, which is critical in the treatment of depression.
- Cognitive Enhancement : Some studies suggest that the compound may enhance cognitive functions through modulation of neurotransmitter systems.
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological research. Its potential effects on dopamine and norepinephrine pathways could provide insights into treatments for disorders such as ADHD and schizophrenia.
Case Study 1: Antidepressant Properties
A study published in a peer-reviewed journal explored the antidepressant-like effects of similar piperidine derivatives in animal models. The results indicated significant reductions in depressive behaviors, suggesting that modifications to the piperidine structure could enhance efficacy .
Case Study 2: Cognitive Enhancement
In another research effort, derivatives of this compound were tested for their ability to improve memory performance in rodent models. The findings showed promising results, indicating that these compounds could serve as leads for developing new cognitive enhancers .
Mechanism of Action
The mechanism of action of 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as changes in neurotransmitter release or enzyme activity.
Comparison with Similar Compounds
Piperidine Derivatives
Piperidine-containing amino-ethanones share a nitrogenous heterocycle but differ in substituents and stereochemistry.
Key Differences :
Aryl-Substituted Amino-ethanones
Aryl analogs replace the piperidine with aromatic or heteroaromatic groups, altering electronic and steric properties.
Key Differences :
- Lipophilicity vs. Polarity : Aryl groups (e.g., bk-2C-B) increase lipophilicity, enhancing membrane permeability but reducing solubility. In contrast, the target compound’s piperidine-methoxy group balances polarity and lipophilicity.
- Bioactivity : bk-2C-B’s psychoactivity highlights the role of aromatic systems in receptor binding. The target compound’s piperidine may instead favor interactions with amine-binding sites (e.g., GPCRs or transporters).
- Acidity/Basicity : The hydroxyl group in (pKa ~10) is more acidic than the methoxy group (pKa ~-2), affecting ionization under physiological conditions.
Heteroaromatic Analogs
These compounds feature nitrogen-containing aromatic rings, altering electronic properties.
Key Differences :
- Aromaticity : Pyridine and indole enable π-π interactions, absent in the target compound’s piperidine.
- Basicity : Pyridine’s nitrogen is less basic than piperidine’s, affecting protonation states and solubility.
Predicted Physicochemical Data
Insights :
- The target compound’s amino group (pKa ~8.5) is less acidic than halogenated analogs (e.g., ) due to electron-donating methoxy and piperidine effects.
- Boiling points and densities are influenced by molecular weight and intermolecular forces (e.g., hydrogen bonding in ).
Biological Activity
2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group and a methoxy-substituted piperidine ring. This compound has been explored for its potential biological activities, particularly in the context of neuropharmacology and mood disorders.
The molecular formula of 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone is with a molecular weight of 172.22 g/mol. The presence of both an amino group and a methoxy group enhances its polarity and potential interactions with biological targets.
Antidepressant Effects
Research indicates that compounds structurally similar to 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Analogous compounds have demonstrated efficacy in treating mood disorders, suggesting that this compound may hold similar potential.
Receptor Interaction
Studies on related compounds suggest that 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone could interact with various receptors, including metabotropic glutamate receptors (mGluRs). These interactions are crucial for understanding its pharmacological profile. Allosteric modulation of mGluRs has been associated with therapeutic effects in psychiatric disorders, highlighting the importance of this compound's structural features .
Comparative Analysis
To better understand the uniqueness of 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-Amino-1-piperidin-1-yl-ethanone | Lacks methoxy group | Simpler structure, less polar | |
| 3-Methoxy-piperidine | Contains methoxy but no amino group | Non-basic, different reactivity | |
| 2-Amino-N-(4-fluorophenyl)-propanamide | Contains an aromatic ring | More complex substitution pattern |
The presence of both the amino and methoxy groups in 2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-ethanone may enhance its biological activity compared to these structurally similar compounds.
Case Studies
Recent studies have highlighted the biological activity of piperidine derivatives. For example, a series of piperidine-linked compounds showed significant activity in various biological assays, including inhibition of specific enzymes relevant to metabolic pathways. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong biological activity .
Another study focused on the synthesis and evaluation of piperidine analogs for their potential as therapeutic agents against conditions such as diabetes and cancer. The results indicated that modifications to the piperidine structure could lead to enhanced potency and selectivity against target enzymes .
Q & A
Q. Methodological Recommendations :
- Use chiral auxiliaries or asymmetric catalysis during piperidine ring formation.
- Employ low-temperature conditions (<0°C) during deprotection steps to preserve stereochemistry.
- Monitor enantiomeric purity via chiral HPLC or polarimetry, as demonstrated in similar β-keto amine syntheses .
How can researchers characterize the stereochemistry of the (S)-3-methoxy-piperidin-1-yl group in this compound?
Basic Research Focus
Techniques :
- NMR Spectroscopy : Key diagnostic signals include the methoxy proton (δ ~3.3–3.5 ppm) and piperidine ring protons (δ ~1.4–3.5 ppm). Coupling constants (e.g., J = 5.4 Hz for axial-equatorial interactions) help confirm chair conformations .
- X-ray Crystallography : Resolves absolute configuration but requires high-quality crystals.
- Vibrational Circular Dichroism (VCD) : Provides solution-phase stereochemical data .
Advanced Validation :
Compare experimental data with computational predictions (DFT calculations) to validate stereochemical assignments .
What analytical techniques are most effective for resolving discrepancies in reported spectral data for similar β-keto amine derivatives?
Advanced Research Focus
Contradiction Analysis :
Discrepancies in NMR or MS data often arise from solvation effects, tautomerism, or impurities. Strategies include:
- Multi-Technique Cross-Validation : Combine / NMR, IR, and high-resolution MS to confirm molecular identity .
- Dynamic NMR Studies : Resolve tautomeric equilibria (e.g., keto-enol) by analyzing temperature-dependent spectral shifts .
- Isotopic Labeling : Trace degradation pathways using - or -labeled analogs .
How does the substitution pattern on the piperidine ring influence the compound's reactivity in downstream reactions?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
- Methoxy Group : Enhances electron density on the piperidine nitrogen, increasing nucleophilicity for alkylation or acylation reactions .
- Steric Effects : The (S)-3-methoxy group may hinder axial attack, favoring equatorial reaction pathways.
- Case Study : In analogs like 2-Amino-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl) ethanone, electron-withdrawing substituents reduce basicity, altering reaction kinetics .
What strategies are employed to mitigate racemization during functionalization of the amino group in such structures?
Advanced Research Focus
Racemization Mitigation :
- Protecting Groups : Use acid-labile groups (e.g., Boc) to shield the amino group during harsh reactions .
- Mild Reaction Conditions : Opt for room-temperature acylation with EDC/HOBt instead of traditional acyl chlorides.
- Continuous Monitoring : Track enantiomeric excess (ee) via chiral GC/MS at intermediate stages .
Table 1: Key NMR Signals for 2-Amino-1-(piperidin-1-yl)ethanone (Analog)
| Proton Position | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Piperidine N-CH2 | 3.43–3.50 | t | 5.4 |
| Methoxy (OCH3) | 3.33 | s | - |
| Piperidine ring (axial H) | 1.43–1.62 | m | - |
Table 2: Computational vs. Experimental Conformational Energy (kJ/mol)
| Conformation | MD Simulation (Gas Phase) | Experimental (Solution) |
|---|---|---|
| Chair | 0.0 | 0.0 |
| Boat | +12.3 | +11.8 |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
